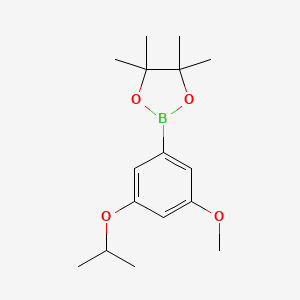
3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester
描述
3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester: is an organoboron compound widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds. The presence of the isopropoxy and methoxy groups on the phenyl ring enhances its solubility and reactivity in various organic solvents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester typically involves the borylation of the corresponding aryl halide. A common method includes the reaction of 3-isopropoxy-5-methoxyphenyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to obtain the desired purity.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically converting the boronic ester to the corresponding boronic acid.
Reduction: Reduction reactions are less common but can be used to modify the functional groups on the phenyl ring.
Substitution: The most notable reaction is the Suzuki–Miyaura coupling, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like tetrahydrofuran or toluene.
Major Products:
Oxidation: 3-Isopropoxy-5-methoxyphenylboronic acid.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Biaryl compounds formed via Suzuki–Miyaura coupling.
科学研究应用
Chemistry:
Organic Synthesis: Widely used in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds.
Catalysis: Serves as a reagent in catalytic cycles, especially in cross-coupling reactions.
Biology and Medicine:
Drug Development: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Bioconjugation: Employed in the modification of biomolecules for research and therapeutic purposes.
Industry:
Material Science: Used in the preparation of advanced materials, including polymers and electronic materials.
Agriculture: Involved in the synthesis of agrochemicals and pesticides.
作用机制
The primary mechanism of action for 3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester in the Suzuki–Miyaura coupling involves the transmetalation step where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the new carbon-carbon bond. The presence of the isopropoxy and methoxy groups can influence the electronic properties of the phenyl ring, thereby affecting the reactivity and selectivity of the coupling reaction.
相似化合物的比较
- Phenylboronic acid, pinacol ester
- 3-Methoxyphenylboronic acid, pinacol ester
- 3-Isopropoxyphenylboronic acid, pinacol ester
Comparison:
- Reactivity: 3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester exhibits unique reactivity due to the combined effects of the isopropoxy and methoxy groups, which can enhance its solubility and reactivity in organic solvents.
- Stability: The pinacol ester form provides greater stability compared to the free boronic acid, making it more suitable for various synthetic applications.
- Applications: While similar compounds are also used in Suzuki–Miyaura coupling, the specific substituents on the phenyl ring of this compound can offer distinct advantages in terms of selectivity and yield in certain reactions.
属性
IUPAC Name |
2-(3-methoxy-5-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO4/c1-11(2)19-14-9-12(8-13(10-14)18-7)17-20-15(3,4)16(5,6)21-17/h8-11H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTUUNAEKXIMST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801135046 | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-methoxy-5-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096329-95-0 | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-methoxy-5-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096329-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-methoxy-5-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


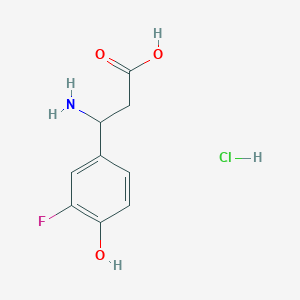
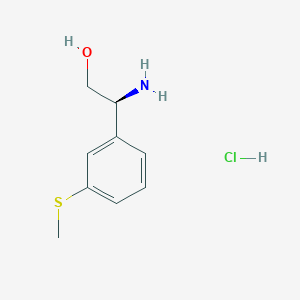
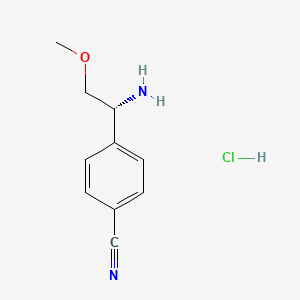
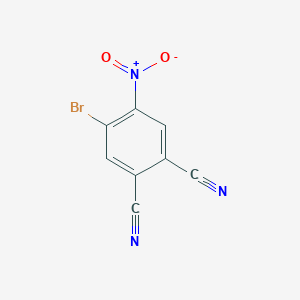
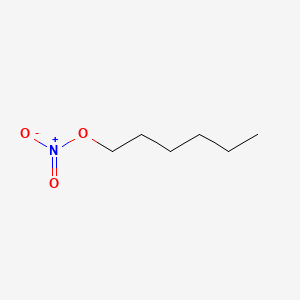

![Bicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B3049443.png)
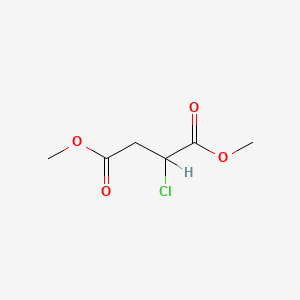
![5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde](/img/structure/B3049448.png)
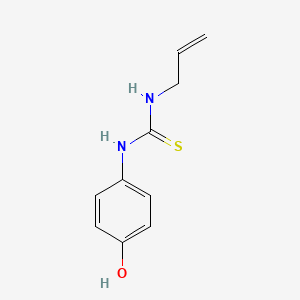
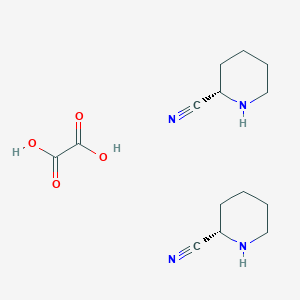
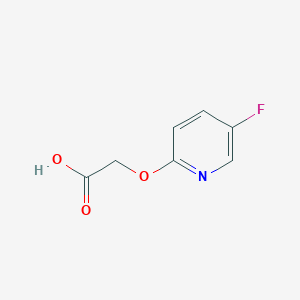
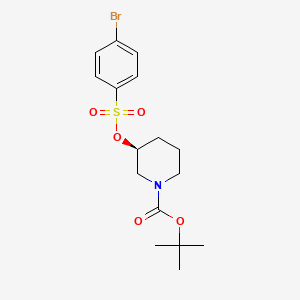
![3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]-N-pentylpyrrolidine-1-carboxamide;hydrochloride](/img/structure/B3049455.png)
